molecular formula C18H14N2O3S B5542604 1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione

1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione

Cat. No.: B5542604
M. Wt: 338.4 g/mol
InChI Key: DFSUOZFSCKFNKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione can be achieved through a multi-step process involving the reaction of phenothiazine derivatives with pyrrolidine-2,5-dione. One common method involves the condensation of phenothiazine with an appropriate aldehyde to form an intermediate, which is then reacted with pyrrolidine-2,5-dione under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of analogs with different functional groups .

Scientific Research Applications

1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of new compounds with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as an anticancer, antimicrobial, and antioxidant agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione is unique due to its combination of the phenothiazine and pyrrolidine-2,5-dione moieties, which confer a wide range of biological activities. This dual functionality makes it a valuable compound for medicinal chemistry and drug discovery .

Properties

IUPAC Name

1-(2-oxo-2-phenothiazin-10-ylethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-16-9-10-17(22)19(16)11-18(23)20-12-5-1-3-7-14(12)24-15-8-4-2-6-13(15)20/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSUOZFSCKFNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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